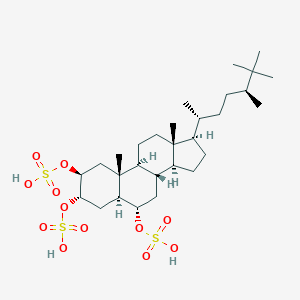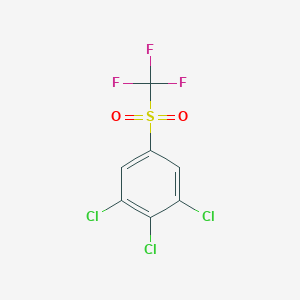![molecular formula C17H16N6O4 B008861 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione CAS No. 102212-59-9](/img/structure/B8861.png)
7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione, also known as ABT-737, is a small molecule inhibitor of anti-apoptotic proteins. It was first synthesized by Abbott Laboratories in 2005 and has since been extensively studied for its potential in cancer treatment.
Mécanisme D'action
7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione binds to the hydrophobic groove of anti-apoptotic proteins, preventing them from interacting with pro-apoptotic proteins such as Bax and Bak. This leads to the activation of Bax and Bak, which form pores in the mitochondrial membrane, releasing cytochrome c and other pro-apoptotic factors. This ultimately leads to the activation of caspases and the induction of apoptosis.
Effets Biochimiques Et Physiologiques
7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making them more susceptible to treatment. In addition, 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione is its specificity for anti-apoptotic proteins, which allows for targeted inhibition of these proteins in cancer cells. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has been shown to be ineffective against certain types of cancer, such as breast cancer, which may limit its clinical utility.
Orientations Futures
There are several future directions for research on 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione. One area of interest is the development of more soluble analogs of 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione that can be administered more easily in vivo. Another area of interest is the identification of biomarkers that can predict which cancer types will be most responsive to 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione treatment. Finally, there is interest in combining 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione with other chemotherapeutic agents to improve its efficacy in treating cancer.
Méthodes De Synthèse
The synthesis of 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione involves several steps, starting with the reaction of 2,4,6-trichloropyrimidine with sodium azide to form the corresponding azide derivative. This is followed by a copper-catalyzed azide-alkyne cycloaddition reaction to form the triazole ring. The final step involves the introduction of the benzyl and hydroxyl groups to the purine ring through a series of reactions.
Applications De Recherche Scientifique
7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has been extensively studied for its potential in cancer treatment. It works by inhibiting anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w, which are often overexpressed in cancer cells and contribute to their survival. By inhibiting these proteins, 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione can induce apoptosis in cancer cells, leading to their death.
Propriétés
Numéro CAS |
102212-59-9 |
|---|---|
Nom du produit |
7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione |
Formule moléculaire |
C17H16N6O4 |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
7-amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione |
InChI |
InChI=1S/C17H16N6O4/c1-20-12-11(15(26)21(2)17(20)27)23-14(25)10(18)13(24)22(16(23)19-12)8-9-6-4-3-5-7-9/h3-7,24H,8,18H2,1-2H3 |
Clé InChI |
RJARYDKFBCUNOL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C(=C(N(C3=N2)CC4=CC=CC=C4)O)N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C(=C(N(C3=N2)CC4=CC=CC=C4)O)N |
Synonymes |
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-amino-6-hydroxy-1,3-dimethyl-9-(phenylmethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



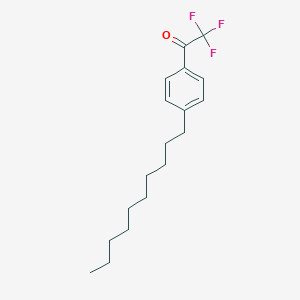
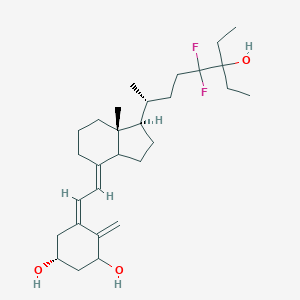
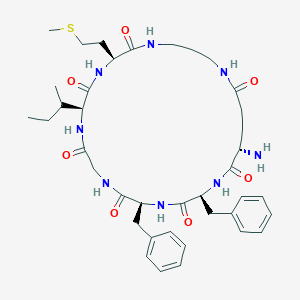
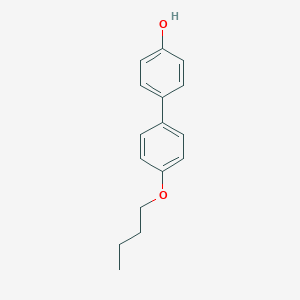
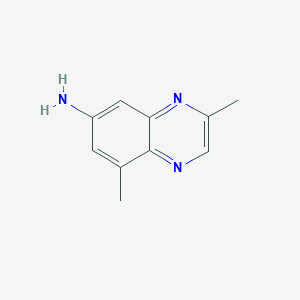
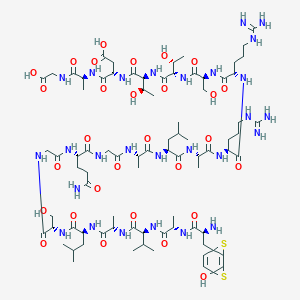
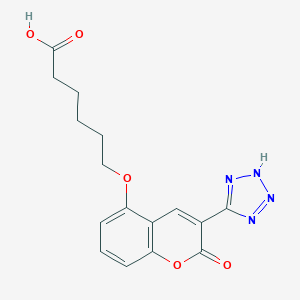
![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)
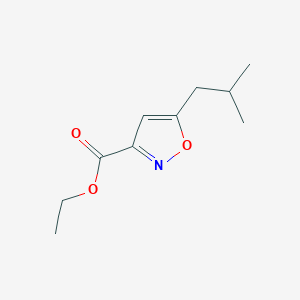
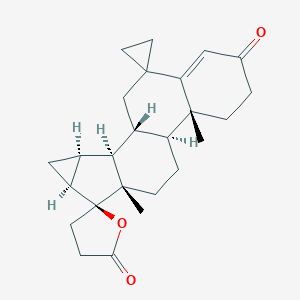
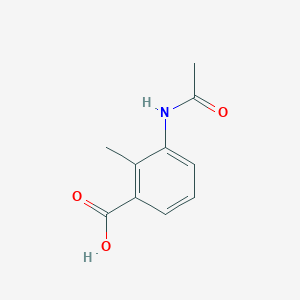
![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)
